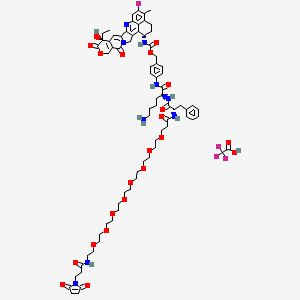
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA is a compound used in the development of antibody-drug conjugates. It consists of a degradable linker, Mal-PEG8-Phe-Lys-PAB, and a toxin molecule, Exatecan.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA involves multiple steps, starting with the preparation of the degradable linker Mal-PEG8-Phe-Lys-PAB. This linker is then conjugated with the toxin molecule Exatecan through a series of chemical reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and polyethylene glycol, along with other reagents such as Tween-80 and saline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Mal-PEG8-Phe-Lys-PAB-Exatecan TFA undergoes various chemical reactions, including conjugation, degradation, and hydrolysis. The degradable linker Mal-PEG8-Phe-Lys-PAB is designed to break down under specific conditions, releasing the toxin molecule Exatecan .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide, polyethylene glycol, Tween-80, and saline. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the degradation of this compound is the toxin molecule Exatecan. This molecule is released in its active form, which can then exert its cytotoxic effects on target cells .
Scientific Research Applications
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA is widely used in scientific research, particularly in the development of antibody-drug conjugates for targeted cancer therapy. Its unique structure allows for the selective delivery of the toxin molecule Exatecan to cancer cells, minimizing damage to healthy cells. This compound is also used in studies related to drug delivery systems, pharmacokinetics, and pharmacodynamics .
Mechanism of Action
The mechanism of action of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA involves the selective targeting of cancer cells through antibody-drug conjugates. The degradable linker Mal-PEG8-Phe-Lys-PAB allows for the controlled release of the toxin molecule Exatecan, which then inhibits topoisomerase I, leading to DNA damage and cell death. This targeted approach enhances the efficacy of the treatment while reducing side effects .
Comparison with Similar Compounds
Similar Compounds:
- Mal-PEG8-Phe-Lys-PAB-Exatecan
- Mal-PEG8-Phe-Lys-PAB-Exatecan TFA
Uniqueness: this compound stands out due to its unique combination of a degradable linker and a potent toxin molecule. This combination allows for precise targeting and controlled release, making it a valuable tool in the development of targeted cancer therapies. Compared to other similar compounds, this compound offers improved stability and efficacy .
Properties
Molecular Formula |
C75H93F4N9O22 |
|---|---|
Molecular Weight |
1548.6 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H92FN9O20.C2HF3O2/c1-3-73(93)54-42-60-67-52(44-83(60)70(90)53(54)46-102-71(73)91)66-56(17-16-51-47(2)55(74)43-58(79-67)65(51)66)81-72(92)103-45-49-12-14-50(15-13-49)77-68(88)57(11-7-8-22-75)80-69(89)59(41-48-9-5-4-6-10-48)78-62(85)21-25-94-27-29-96-31-33-98-35-37-100-39-40-101-38-36-99-34-32-97-30-28-95-26-23-76-61(84)20-24-82-63(86)18-19-64(82)87;3-2(4,5)1(6)7/h4-6,9-10,12-15,18-19,42-43,56-57,59,93H,3,7-8,11,16-17,20-41,44-46,75H2,1-2H3,(H,76,84)(H,77,88)(H,78,85)(H,80,89)(H,81,92);(H,6,7)/t56-,57-,59-,73-;/m0./s1 |
InChI Key |
NGXUGQYCKNICON-GXSKRMLUSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















